
O-Methylarmepavine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methylarmepavine, (R)- is a naturally occurring isoquinoline alkaloid found in various plant species, particularly in the leaves of Annona squamosa. This compound has garnered attention due to its diverse biological activities, including insect growth regulation and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Methylarmepavine, (R)- can be synthesized through several chemical pathways. One common method involves the methylation of armepavine, another isoquinoline alkaloid. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of O-Methylarmepavine, (R)- often involves extraction from natural sources, such as the leaves of Annona squamosa. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: O-Methylarmepavine, (R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert O-Methylarmepavine, (R)- into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) in dimethylformamide (DMF) can be used
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Exhibits antileishmanial activity, showing inhibitory effects against Leishmania species.
Industry: Potential use in developing environmentally safe insecticides due to its low mammalian toxicity.
Mécanisme D'action
The mechanism of action of O-Methylarmepavine, (R)- involves its interaction with metabolic enzymes, particularly proteases and amylases. These enzymes are crucial for the development of certain insect larvae. By inhibiting these enzymes, O-Methylarmepavine, (R)- disrupts the growth and development of the insects .
Comparaison Avec Des Composés Similaires
Armepavine: A closely related isoquinoline alkaloid with similar biological activities.
Liriodenine: Another alkaloid found in Annona species with antileishmanial activity.
Trihydroxy Adjacent Bistetrahydrofuran: An acetogenin with similar inhibitory effects against Leishmania species.
Uniqueness: O-Methylarmepavine, (R)- stands out due to its dual role as an insect growth regulator and its potential therapeutic applications. Its low mammalian toxicity makes it a promising candidate for developing environmentally safe insecticides .
Propriétés
Numéro CAS |
5701-00-8 |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(1R)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m1/s1 |
Clé InChI |
LZJWNVLTWYMMDJ-GOSISDBHSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |
| 5701-00-8 | |
Synonymes |
O-methylarmepavine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


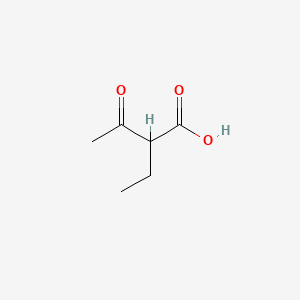
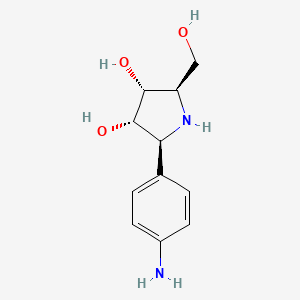
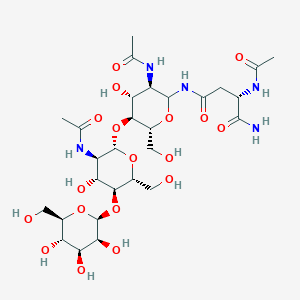

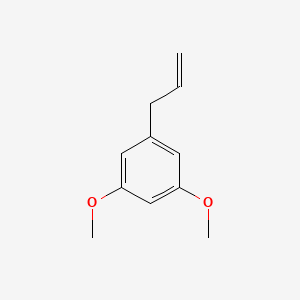
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
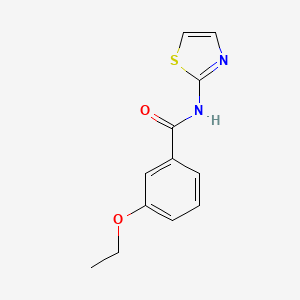
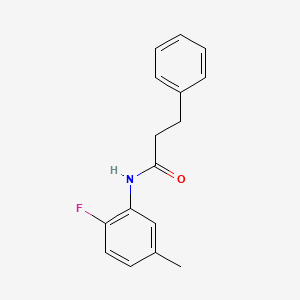
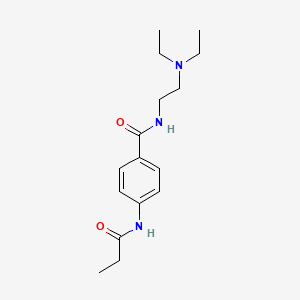

![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)

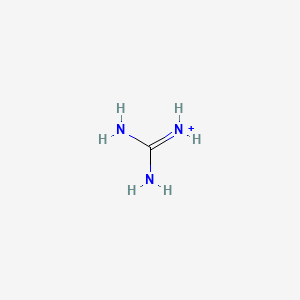
![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)
